Thorium hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12688-06-1 |

|---|---|

Molecular Formula |

H4O4Th |

Molecular Weight |

300.067 g/mol |

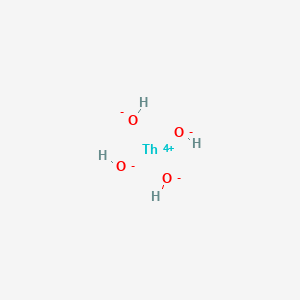

IUPAC Name |

thorium(4+);tetrahydroxide |

InChI |

InChI=1S/4H2O.Th/h4*1H2;/q;;;;+4/p-4 |

InChI Key |

SFKTYEXKZXBQRQ-UHFFFAOYSA-J |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Th+4] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Th+4] |

Other CAS No. |

13825-36-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thorium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorium hydroxide, Th(OH)₄, is a key inorganic compound of thorium, an element of significant interest in nuclear energy and, increasingly, in targeted alpha therapy for cancer treatment. The synthesis of high-purity, well-characterized this compound is a critical first step for many of these applications. This technical guide provides a comprehensive overview of the primary synthesis methodologies and essential characterization techniques for this compound, tailored for professionals in research and drug development.

Synthesis of this compound

The most prevalent method for synthesizing this compound is through precipitation from an aqueous solution of a thorium salt, typically thorium nitrate (Th(NO₃)₄), by the addition of a base. Variations of this method aim to control particle size, morphology, and purity.

Experimental Protocol: Precipitation from Thorium Nitrate Solution

This protocol outlines the synthesis of this compound via precipitation using ammonium hydroxide.

Materials:

-

Thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 25%)

-

Deionized water

-

Nitric acid (HNO₃) (for pH adjustment, if necessary)

Procedure:

-

Preparation of Thorium Nitrate Solution: Dissolve a known quantity of thorium nitrate tetrahydrate in deionized water to achieve a desired concentration (e.g., 0.1 M to 0.5 M). Gentle heating and stirring can aid dissolution. The initial pH of the solution is typically acidic.

-

Precipitation: While vigorously stirring the thorium nitrate solution, slowly add ammonium hydroxide solution dropwise. A gelatinous white precipitate of this compound will form. The precipitation of this compound generally begins at a pH of approximately 3.5 to 4.0.[1]

-

pH Control: Continue the addition of ammonium hydroxide until the pH of the solution reaches a desired endpoint, typically in the neutral to slightly basic range (e.g., pH 7-9), to ensure complete precipitation. Monitor the pH of the suspension continuously using a calibrated pH meter.

-

Aging of the Precipitate: Allow the suspension to age for a specific period (e.g., 1 to 24 hours) with or without stirring. Aging can influence the crystallinity and particle size of the this compound.

-

Washing the Precipitate: Separate the precipitate from the supernatant by centrifugation or filtration. Wash the precipitate multiple times with deionized water to remove residual nitrate and ammonium ions. Washing should be repeated until the conductivity of the wash water is close to that of deionized water.

-

Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved. For certain applications, drying under vacuum or in a desiccator may be preferred.[2]

Alternative Synthesis Route: From Thorium Dioxide

This compound can also be synthesized from thorium dioxide (ThO₂), which is a more refractory material.[2] This method typically involves an initial step to dissolve the thorium dioxide.

Procedure Outline:

-

Dissolution of Thorium Dioxide: Thorium dioxide is dissolved in a strong acid, such as hot concentrated sulfuric acid, to form a soluble thorium salt (e.g., thorium sulfate).[2]

-

Precipitation: The resulting thorium salt solution is then treated with a base, such as sodium hydroxide, to precipitate this compound, following a similar procedure as described for the precipitation from thorium nitrate.[2]

Characterization of this compound

Thorough characterization is essential to ensure the synthesized this compound meets the required specifications for its intended application. Key characterization techniques are detailed below.

X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phase of the synthesized material. Amorphous or crystalline this compound will produce distinct XRD patterns. Crystalline thorium dioxide (ThO₂), the product of thermal decomposition, exhibits a characteristic face-centered cubic structure.

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation: A small amount of the dried this compound powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Acquisition: The XRD pattern is recorded using a powder diffractometer with, for example, Cu Kα radiation (λ = 1.5418 Å).[3] Data is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to confirm the phase identity. Peak positions and widths can also be used to estimate crystallite size and lattice strain.

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition of this compound. The analysis provides quantitative information about the water content and the temperature at which it decomposes to thorium dioxide.

Experimental Protocol: TGA

-

Sample Preparation: A small, accurately weighed amount of the dried this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).[4]

-

Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).[5]

-

Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum weight loss, corresponding to dehydration and decomposition events. This compound typically decomposes to thorium dioxide at temperatures above 470 °C.[6]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the this compound sample. This is particularly useful for confirming the presence of hydroxyl (-OH) groups and adsorbed water, as well as for detecting any residual nitrate or carbonate impurities.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. A broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibrations of hydroxyl groups and adsorbed water.[7] A band around 1630 cm⁻¹ corresponds to the H-O-H bending vibration of water. Sharp peaks in the regions of 1380-1500 cm⁻¹ and 800-900 cm⁻¹ may indicate the presence of nitrate or carbonate impurities, respectively.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to determine the specific surface area of the this compound powder. This is an important parameter, especially for applications involving surface reactions or adsorption.

Experimental Protocol: BET Surface Area Analysis

-

Sample Preparation: A known mass of the this compound powder is degassed under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove any adsorbed moisture and other volatile impurities.

-

Analysis: The analysis is typically performed using nitrogen gas as the adsorbate at liquid nitrogen temperature (77 K).[8] An adsorption-desorption isotherm is generated by measuring the amount of gas adsorbed onto the sample surface at various relative pressures.

-

Data Analysis: The BET equation is applied to the linear portion of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the monolayer capacity and, subsequently, the specific surface area.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound found in the literature.

Table 1: Solubility of this compound at Different pH Values

| pH | Thorium Concentration (mg/L) |

| 3.75 | 4.32 |

| 4.30 | 0.590 |

| 4.70 | 0.347 |

| 5.40 | 0.0685 |

| 6.05 | 0.0435 |

| 7.10 | 0.0327 |

Source: Data extracted from a colorimetric study of this compound solubility.[10]

Table 2: Particle Size of Thorium-based Nanoparticles

| Synthesis Method/Precursor | Average Particle Size (nm) |

| Precipitation from 0.1M Th(NO₃)₄·5H₂O with 3M NH₃·H₂O | 2.3 ± 0.2 |

| Precipitation from 0.1M Th(NO₃)₄·5H₂O with 3M NaOH | 4.0 ± 0.9 |

| ThO₂ nanoparticles from aged thorium nitrate solution (18 months) | ~5 |

Source: Data compiled from studies on the synthesis of thorium oxide nanoparticles from hydroxide precursors.[11][12]

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

Caption: Workflow for the synthesis of this compound by precipitation.

Caption: Workflow for the characterization of this compound.

Caption: Thermal decomposition pathway of this compound.

References

- 1. knowledge1.thermofisher.com [knowledge1.thermofisher.com]

- 2. youtube.com [youtube.com]

- 3. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 4. epfl.ch [epfl.ch]

- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bath.ac.uk [bath.ac.uk]

- 9. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. SAXS study of the formation and structure of polynuclear thorium(IV) colloids and thorium dioxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of thorium(IV) hydroxide

An In-depth Technical Guide on the Chemical Properties of Thorium(IV) Hydroxide

Executive Summary

Thorium(IV) hydroxide, Th(OH)₄, is an inorganic compound of significant interest in nuclear chemistry and materials science. As the largest tetrapositive actinide ion, the thorium(IV) cation (Th⁴⁺) exhibits a strong tendency towards hydrolysis and polymerization in aqueous solutions, culminating in the precipitation of gelatinous thorium(IV) hydroxide[1]. This technical guide provides a comprehensive overview of the core , including its synthesis, solubility, thermal stability, and reactivity. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development, particularly those engaged with radiopharmaceuticals and actinide chemistry.

General Chemical and Physical Properties

Thorium(IV) hydroxide is typically a white, amorphous, and gelatinous solid when freshly precipitated[1][2]. It is known to absorb carbon dioxide from the atmosphere[1][2]. The aging of the precipitate affects its properties, notably decreasing its solubility in acids over time[3].

Table 1: General Properties of Thorium(IV) Hydroxide

| Property | Value | Source |

|---|---|---|

| Chemical Formula | Th(OH)₄ | [3][4] |

| Molar Mass | 300.07 g/mol | [3] |

| Appearance | White solid / Gelatinous precipitate | [2][3] |

| CAS Number | 13825-36-0 | [3][5] |

| Synonyms | Thorium Tetrahydroxide |[2][5] |

Synthesis and Experimental Protocols

The synthesis of thorium(IV) hydroxide is primarily achieved through precipitation from an aqueous solution of a soluble thorium(IV) salt.

Protocol 1: Precipitation from Thorium(IV) Nitrate

This is the most common laboratory method for preparing Th(OH)₄.

-

Principle : An alkali metal hydroxide or ammonium hydroxide is added to an aqueous solution of a soluble thorium salt, such as thorium nitrate (Th(NO₃)₄), to induce the precipitation of thorium(IV) hydroxide.

-

Materials :

-

Thorium(IV) nitrate pentahydrate (Th(NO₃)₄·5H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying equipment (e.g., desiccator)

-

-

Procedure :

-

Prepare a solution of thorium(IV) nitrate by dissolving a known quantity in deionized water.

-

Slowly add the hydroxide solution (e.g., 1 M NaOH) to the thorium nitrate solution while stirring continuously.

-

A gelatinous white precipitate of Th(OH)₄ will form[1][2][5]. The solution will become cloudy around pH 3 and form a flocky precipitate by pH 6.5[6].

-

Continue adding the hydroxide solution until the precipitation is complete, typically at a slightly alkaline pH. It is crucial to use a hydroxide and not a carbonate, as thorium can form soluble carbonate complexes in excess carbonate solution[7].

-

Collect the precipitate by filtration.

-

Wash the precipitate several times with deionized water to remove any residual soluble salts.

-

Dry the resulting solid. Note that the product is a hydrated form which can be subsequently dehydrated[2][5].

-

Protocol 2: Synthesis from Thorium Dioxide

For less reactive starting materials like thorium dioxide (ThO₂), a more vigorous process is required.

-

Principle : Thorium dioxide, which can be resistant to dissolution, is first converted to a soluble thorium salt (thorium sulfate), from which the hydroxide is then precipitated[7]. The reactivity of ThO₂ is highly dependent on its preparation method; high-temperature calcined ThO₂ is significantly less reactive[7].

-

Materials :

-

Thorium dioxide (ThO₂) powder

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Heating and stirring apparatus

-

-

Procedure :

-

Add ThO₂ powder to concentrated sulfuric acid.

-

Heat the mixture just below the boiling point of sulfuric acid while stirring to facilitate the dissolution and conversion to thorium sulfate[7].

-

After cooling, filter the solution to remove any unreacted ThO₂.

-

Neutralize the resulting thorium sulfate solution carefully with a NaOH solution to precipitate Th(OH)₄[7].

-

Filter, wash, and dry the precipitate as described in Protocol 1.

-

Solubility and Hydrolysis

The aqueous chemistry of thorium(IV) is dominated by the high charge of the Th⁴⁺ ion, which makes it strongly acidic and susceptible to hydrolysis, even in acidic solutions[1].

At a pH below 3, the dominant species in solution is the aqua ion, [Th(H₂O)₉]⁴⁺[1]. As the pH increases, the Th⁴⁺ ion undergoes extensive hydrolysis and polymerization. This process involves the formation of various polynuclear hydroxo complexes before the eventual precipitation of Th(OH)₄[1]. Key intermediate species include [Th₂(OH)₂]⁶⁺ and larger polymers like [Th₄(OH)₈]⁸⁺ and [Th₆(OH)₁₅]⁹⁺[1][8]. The polymerization can be a slow process, with equilibrium taking weeks to be reached just before precipitation[1].

The solubility of thorium(IV) hydroxide is exceedingly low in water. The solubility product constant (Ksp) is a measure of this property. However, reported values vary, likely due to the complex hydrolysis and the formation of colloids, which complicate measurements[6][9].

Table 2: Solubility Product (Ksp) of Thorium(IV) Hydroxide at 25°C

| Ksp Value | pKsp (-log Ksp) | Molar Solubility (s) | Source |

|---|---|---|---|

| 3.0 x 10⁻⁵¹ | 50.52 | 2.6 x 10⁻¹¹ M | [10] |

| 3.98 x 10⁻⁴⁵ | 44.40 | - |[11] |

Note: Molar solubility 's' is calculated from Ksp = [Th⁴⁺][OH⁻]⁴ = (s)(4s)⁴ = 256s⁵.

Freshly prepared Th(OH)₄ is soluble in dilute acids, but this solubility diminishes as the material ages[3]. It is not soluble in an excess of alkali hydroxide, distinguishing it from some other metal hydroxides[7].

Thermal Properties

Thorium(IV) hydroxide is thermally unstable and decomposes upon heating. The decomposition process involves the loss of water to form the highly stable thorium dioxide (ThO₂), also known as thoria.

Table 3: Thermal Decomposition of Thorium(IV) Hydroxide

| Temperature | Reaction | Product | Source |

|---|

| > 470 °C | Th(OH)₄(s) → ThO₂(s) + 2H₂O(g) | Thorium Dioxide |[1][3][5] |

The end product, ThO₂, is a refractory material with one of the highest melting points of any oxide (3390 °C)[12].

Other Chemical Reactions

Reaction with Carbon Dioxide

Thorium(IV) hydroxide readily reacts with atmospheric carbon dioxide. This reactivity leads to the formation of thorium carbonate compounds.

-

Under ambient conditions, it forms a hydrated oxide carbonate, ThOCO₃·xH₂O[1][3].

-

Under higher CO₂ pressure, it can form thorium carbonate hemihydrate, Th(CO₃)₂·½H₂O[2][3].

Relevance in Research and Drug Development

While thorium(IV) hydroxide itself is not a therapeutic agent, understanding its fundamental chemistry is critical for professionals in drug development for several reasons:

-

Radiopharmaceutical Development : Isotopes of thorium, such as Thorium-227, are being investigated for Targeted Alpha Therapy (TAT) in oncology[13]. The stable chemistry of Th⁴⁺ is leveraged to chelate the radioisotope to targeting molecules. The pronounced tendency of Th⁴⁺ to hydrolyze and precipitate as the hydroxide at physiological pH necessitates the use of strong chelating agents to keep the radioisotope in solution and targeted to cancer cells.

-

Actinide Chemistry : As one of the most accessible actinides, thorium serves as a useful, albeit less radioactive, analogue for studying the environmental and biological behavior of other tetravalent actinides like plutonium(IV)[1].

-

Precursor Material : Th(OH)₄ can serve as a precursor for the synthesis of other thorium compounds, including thorium dioxide, which has applications in catalysis and high-temperature ceramics[14].

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thorium Hydroxide | IBILABS.com [ibilabs.com]

- 3. Thorium(IV) hydroxide - Wikipedia [en.wikipedia.org]

- 4. Thorium(IV) hydroxide - Wikiwand [wikiwand.com]

- 5. This compound SDS | IBILABS.com [ibilabs.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. m.youtube.com [m.youtube.com]

- 8. rsc.org [rsc.org]

- 9. oecd-nea.org [oecd-nea.org]

- 10. ChemTeam: Ksp [chemteam.info]

- 11. This compound CAS#: 12688-06-1 [m.chemicalbook.com]

- 12. Thorium compounds - Wikipedia [en.wikipedia.org]

- 13. openmedscience.com [openmedscience.com]

- 14. Thorium dioxide - Wikipedia [en.wikipedia.org]

thorium hydroxide solubility product determination

An In-depth Technical Guide to the Determination of Thorium Hydroxide Solubility Product (Ksp)

Introduction

Thorium(IV) hydroxide (Th(OH)₄) is a sparingly soluble inorganic compound of significant interest in nuclear fuel cycle chemistry, environmental remediation, and geochemistry.[1] The solubility product constant (Ksp) of this compound is a critical thermodynamic parameter that dictates the maximum concentration of thorium(IV) ions in aqueous solutions under given conditions. Accurate determination of its Ksp is essential for predicting the environmental fate and transport of thorium, developing waste management strategies for thorium-containing materials, and in the formulation of thorium-based pharmaceuticals.

However, determining the Ksp of this compound is challenging due to the strong tendency of the Th⁴⁺ ion to hydrolyze, forming various polynuclear and colloidal species.[2][3] The solubility is further complicated by factors such as the aging of the precipitate, temperature, and ionic strength of the medium.[2][4] Freshly precipitated this compound is more readily soluble in acids, but its solubility decreases as it ages.[1][5] This guide provides a comprehensive overview of the theoretical background, experimental methodologies, and key data for the determination of the this compound solubility product.

Theoretical Background

The dissolution of solid this compound in water can be represented by the following equilibrium:

Th(OH)₄(s) ⇌ Th⁴⁺(aq) + 4OH⁻(aq)

The solubility product constant (Ksp) is the equilibrium constant for this reaction and is expressed as:

Ksp = [Th⁴⁺][OH⁻]⁴

Where [Th⁴⁺] and [OH⁻] are the molar concentrations of the thorium and hydroxide ions in a saturated solution, respectively.

The relationship between thorium concentration, pH, and the solubility product can be derived. Given that Kw = [H⁺][OH⁻] = 10⁻¹⁴, we can express [OH⁻] as 10⁻¹⁴ / [H⁺]. Substituting this into the Ksp expression and taking the logarithm gives:

log[Th⁴⁺] = log(Ksp) + 4log(Kw) - 4log[OH⁻] log[Th⁴⁺] = log(Ksp) - 56 + 4pOH log[Th⁴⁺] = log(Ksp) - 56 - 4pH [2]

This equation highlights the strong dependence of thorium solubility on pH. However, the actual behavior is more complex due to the formation of various hydrolytic species (e.g., Th(OH)³⁺, Th(OH)₂²⁺) and colloidal particles, which means the measured total thorium in solution may not represent the true concentration of the simple Th⁴⁺ ion.[2]

Experimental Methodologies for Ksp Determination

Several methods have been employed to determine the solubility of this compound. The core of these methods involves creating a saturated solution, separating the solid and aqueous phases, and then quantifying the thorium concentration in the aqueous phase.

Solubility Studies with Colorimetric Determination

This is a common and direct method for determining solubility. It involves preparing this compound precipitates and allowing them to equilibrate with an aqueous solution for a specific period. The concentration of dissolved thorium is then measured, typically using a sensitive colorimetric reagent.

Experimental Protocol:

-

Preparation of this compound Precipitate:

-

Start with a standard solution of a soluble thorium salt, such as thorium nitrate (Th(NO₃)₄).[2][3]

-

Adjust the pH of the solution to a value between 5.5 and 8.0 by adding a carbonate-free alkali metal hydroxide solution (e.g., 0.1 N NaOH) to precipitate this compound.[2][3][6] The solution will become cloudy around pH 3 and form a flocculent precipitate by pH 6.5.[2][3]

-

-

Equilibration (Aging):

-

The suspension is sealed in an airtight container (e.g., a polyethylene bottle) to prevent interaction with atmospheric CO₂.[2]

-

The solution is allowed to stand for various periods (from minutes to over 100 days) to study the effect of aging on solubility.[2] The aging process involves changes in the precipitate structure (olation and oxolation), which generally leads to a decrease in solubility.[2]

-

For studies at elevated temperatures, samples are stored in a temperature-controlled chamber for the desired period (e.g., 3-6 weeks at 363 K).[4]

-

-

Phase Separation:

-

Analysis of Filtrate:

-

The pH of the filtrate is immediately measured using a calibrated glass electrode pH meter.[2]

-

The thorium concentration in the filtrate is determined colorimetrically. A widely used reagent is o-arsonophenylazo-chromotropic acid (also known as Arsenazo III).[2][3][6] The reagent forms a colored complex with thorium, and the absorbance is measured with a spectrophotometer at a specific wavelength (e.g., 540 nm).[7] The concentration is determined from a calibration curve prepared with standard thorium solutions.

-

Potentiometric Titration

Potentiometric titration can be used to study the hydrolysis of thorium and to determine the conditions under which this compound precipitates. While not a direct measure of Ksp, it provides crucial information about the hydroxide number (the average number of OH⁻ ions bound per thorium ion), which is related to solubility.

Experimental Protocol:

-

Sample Preparation: A known concentration of thorium nitrate solution (e.g., 0.01 M) is prepared, with the initial pH adjusted to ~2.5 to prevent premature hydrolysis.[2][3]

-

Titration: The thorium solution is titrated with a standardized, carbonate-free NaOH solution.[2][3]

-

Monitoring: The pH of the solution is monitored continuously using a glass electrode pH meter as the titrant is added.[2][3]

-

Analysis: A plot of pH versus the volume of NaOH added is generated. The titration curve shows the pH ranges where hydrolysis and precipitation occur. The onset of precipitation is often observed as turbidity in the solution around pH 3.[2][3] The equivalence point, where a sharp increase in pH occurs, corresponds to the formation of the solid hydroxide.

Quantitative Data Summary

The reported solubility of this compound varies significantly in the literature, primarily due to differences in experimental conditions such as aging time, temperature, and the physical form of the solid (amorphous vs. crystalline).

Table 1: Solubility of this compound as a Function of pH and Aging Time [2]

| Aging Time | pH | Thorium Concentration (µg/L) |

| 30 Minutes | 5.60 | 1,240,000 |

| 30 Minutes | 6.10 | 175,000 |

| 30 Minutes | 6.90 | 4,320 |

| 1 Day | 4.25 | 235,000 |

| 1 Day | 5.10 | 8,020 |

| 1 Day | 5.70 | 625 |

| 7 Days | 3.80 | 16,100 |

| 7 Days | 4.70 | 1,140 |

| 7 Days | 5.50 | 161 |

| 100 Days | 3.75 | 4,300 |

| 100 Days | 4.70 | 347 |

| 100 Days | 5.40 | 68.5 |

| 100 Days | 6.05 | 34.5 |

Table 2: Reported Solubility Product (Ksp) Values for this compound

| log(Ksp) | Ksp | Temperature | Method | Reference |

| -45.7 | 2 x 10⁻⁴⁵ | 22 °C | Photocolorimetric | [8] |

| -50.52 ± 0.08 | 3.0 x 10⁻⁵¹ | Not Specified | Not Specified | [9] |

Note: The significant discrepancy in Ksp values underscores the experimental challenges and the influence of the solid phase's nature and history.

Visualizations

Logical Workflow for Ksp Determination

The following diagram illustrates the general experimental workflow for determining the solubility product of this compound using the solubility and colorimetric analysis method.

Caption: Experimental workflow for Th(OH)₄ Ksp determination.

This compound Chemical Equilibria

This diagram illustrates the key chemical equilibria involved in a saturated this compound solution, including dissolution and the primary hydrolysis reaction.

Caption: Chemical equilibria in a saturated Th(OH)₄ solution.

Conclusion

The determination of the solubility product of this compound is a complex task that requires careful control of experimental conditions. The strong influence of pH, precipitate aging, and temperature leads to a wide range of reported solubility values and Ksp constants. The colorimetric method following a controlled aging period remains a robust approach for quantifying solubility. For researchers and professionals in related fields, it is crucial to consider the specific conditions under which solubility data were generated and to recognize that for amorphous this compound, a single Ksp value may not fully describe its behavior across different scenarios. Future work may focus on advanced techniques like laser-induced breakdown detection (LIBD) to better characterize colloidal species and refine thermodynamic models.[10]

References

- 1. knowledge1.thermofisher.com [knowledge1.thermofisher.com]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. scispace.com [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thorium(IV) hydroxide - Wikipedia [en.wikipedia.org]

- 6. DETERMINATION OF THE SOLUBILITY OF this compound (Journal Article) | OSTI.GOV [osti.gov]

- 7. questjournals.org [questjournals.org]

- 8. PHOTOCOLORIMETRIC DETERMINATION OF this compound SOLUBILITY PRODUCT (Journal Article) | OSTI.GOV [osti.gov]

- 9. ChemTeam: Ksp [chemteam.info]

- 10. Figure 4 from Solubility of amorphous Th(IV) hydroxide – application of LIBD to determine the solubility product and EXAFS for aqueous speciation | Semantic Scholar [semanticscholar.org]

Unraveling the Elusive Crystal Structure of Thorium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorium (Th), a naturally occurring radioactive element, is gaining renewed interest for its potential applications in nuclear energy and medicine. A thorough understanding of its aqueous chemistry, particularly the formation and structure of its hydroxide species, is paramount for safe handling, waste management, and the design of thorium-based radiopharmaceuticals. However, the crystal structure of thorium hydroxide, Th(OH)₄, has remained enigmatic due to its propensity to form amorphous or poorly crystalline precipitates. This technical guide provides a comprehensive overview of the current state of knowledge on the structural analysis of this compound, detailing the challenges, experimental approaches, and the structural data available for related crystalline hydrolysis products.

The Challenge of Crystallizing this compound

The direct precipitation of thorium(IV) ions from aqueous solutions with hydroxide sources, such as sodium hydroxide or ammonia, typically yields a gelatinous, white solid identified as amorphous this compound (Th(OH)₄(am)).[1][2] This amorphous nature poses a significant challenge for conventional single-crystal X-ray diffraction, the gold standard for determining crystal structures. The lack of long-range atomic order in Th(OH)₄(am) prevents the diffraction of X-rays into a pattern of discrete spots necessary for structure solution.

While techniques like X-ray Absorption Fine Structure (XAFS) spectroscopy have been employed to probe the local coordination environment of thorium in these amorphous materials, a definitive, complete crystal structure of pure Th(OH)₄ remains to be reported in the scientific literature.

Experimental Protocols

Synthesis of Amorphous this compound (Th(OH)₄(am))

A common method for the preparation of amorphous this compound involves the precipitation from a soluble thorium salt solution with a base.[1][2]

Materials:

-

Thorium nitrate (Th(NO₃)₄·xH₂O) or other soluble thorium salt

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution

-

Deionized water

Procedure:

-

A solution of thorium nitrate is prepared by dissolving the salt in deionized water.

-

A solution of sodium hydroxide or ammonium hydroxide is slowly added to the thorium nitrate solution while stirring.

-

A white, gelatinous precipitate of this compound forms immediately.

-

The precipitate is then washed repeatedly with deionized water to remove any unreacted salts.

-

The resulting solid is typically dried under vacuum or at a low temperature to yield amorphous this compound.

Synthesis of Crystalline Dimeric Thorium Hydrolysis Products

While the isolation of single crystals of pure Th(OH)₄ is challenging, crystalline dimeric hydrolysis products of thorium have been successfully synthesized and structurally characterized. These compounds provide valuable insights into the initial stages of thorium hydrolysis and the nature of the Th-OH bond.

One reported method involves the controlled hydrolysis of a thorium salt solution.[3]

Procedure for [Th₂(μ₂-OH)₂(NO₃)₆(H₂O)₆]·H₂O:

-

Crystals can be obtained from the direct hydrolysis of a Th⁴⁺(aq)/HCl solution or by the titration of amorphous Th(OH)₄ with a Th(NO₃)₄(aq) solution.[3]

-

Slow evaporation of the resulting solution over a period of weeks can lead to the formation of single crystals suitable for X-ray diffraction analysis.[3]

Structural Analysis of Thorium Hydrolysis Products

Single-crystal X-ray diffraction studies on the dimeric hydrolysis products of thorium have revealed detailed structural information. These compounds feature two thorium atoms bridged by two hydroxide ions.

Crystallographic Data

The following table summarizes the crystallographic data for three unique dimeric thorium hydrolysis products.[3]

| Compound | [Th₂(μ₂-OH)₂(NO₃)₆(H₂O)₆]·H₂O (1) | --INVALID-LINK--₂ (2) | [Th₂(μ₂-OH)₂Cl₂(H₂O)₁₂]Cl₄·2H₂O (3) |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | P2₁/n | P-1 |

| a (Å) | 6.792(2) | 6.926(5) | 8.080(2) |

| b (Å) | 11.710(4) | 7.207(1) | 8.880(2) |

| c (Å) | 13.778(5) | 21.502(1) | 9.013(2) |

| α (°) | 90 | 90 | 97.41(3) |

| β (°) | 102.714(5) | 96.380(1) | 91.00(3) |

| γ (°) | 90 | 90 | 116.54(3) |

| Volume (ų) | 1068.5(6) | 1067.1(9) | 569.2(2) |

| Z | 2 | 2 | 1 |

Key Structural Features

-

In all three structures, the two thorium atoms are bridged by two hydroxide ligands.[3]

-

The coordination number of the thorium atoms varies from 9 to 11, satisfied by hydroxide ions, nitrate or chloride ions, and water molecules.[3]

-

The Th-O bond distances for the bridging hydroxides are in the range of 2.33 to 2.37 Å.[4]

-

The Th···Th distances are approximately 3.98 to 4.02 Å.[4][5]

Visualizing this compound Chemistry

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound and its related crystalline products.

Caption: Experimental workflow for this compound synthesis and analysis.

Signaling Pathway of Thorium Hydrolysis

The formation of this compound and its subsequent polymerization can be conceptualized as a signaling pathway, where the initial hydrolysis steps lead to the formation of various species.

Caption: Simplified pathway of thorium hydrolysis and precipitation.

Conclusion

The complete crystal structure of pure this compound, Th(OH)₄, remains an open area of research due to the inherent difficulty in synthesizing crystalline material. The current understanding relies on the characterization of amorphous Th(OH)₄ and the detailed structural analysis of related crystalline hydrolysis products, such as the dimeric species. These studies provide crucial insights into the coordination chemistry of thorium and the nature of the Th-OH bond. For researchers in nuclear chemistry and radiopharmaceutical development, this knowledge is fundamental for predicting the behavior of thorium in aqueous environments and for designing novel thorium-based compounds. Future work focusing on novel crystallization techniques may one day unveil the definitive crystal structure of this elusive compound.

References

An In-depth Technical Guide on the Hydrolysis Behavior of Thorium in Aqueous Solutions

Affiliation: Google Research

Abstract

Thorium, a key element in the actinide series, exhibits complex hydrolytic behavior in aqueous solutions, which is of paramount importance for nuclear fuel cycle processes, environmental safety assessments, and the development of therapeutic radiopharmaceuticals. The high charge density of the tetravalent thorium ion (Th⁴⁺) leads to extensive hydrolysis, even in highly acidic conditions, resulting in the formation of a series of mononuclear and polynuclear hydroxy complexes. This guide provides a comprehensive overview of the aqueous hydrolysis of thorium, presenting quantitative thermodynamic data, detailing established experimental protocols for its study, and visualizing the core chemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the fields of radiochemistry, environmental science, and drug development who require a detailed understanding of thorium's aqueous chemistry.

Introduction to Thorium Hydrolysis

Thorium exists almost exclusively in the +4 oxidation state in aqueous solutions.[1] The Th⁴⁺ cation is the largest of the tetravalent actinides and possesses a high ionic charge, leading to strong hydration and a pronounced tendency to hydrolyze. This hydrolysis process, represented by the general reaction below, begins to occur at a pH as low as 2-3.[2]

mTh⁴⁺ + nH₂O ⇌ Thₘ(OH)ₙ⁽⁴ᵐ⁻ⁿ⁾⁺ + nH⁺

The speciation of thorium in solution is highly dependent on factors such as pH, thorium concentration, ionic strength, and temperature. At low pH and low thorium concentrations, mononuclear species such as Th(OH)³⁺ and Th(OH)₂²⁺ are predominant.[2][3] As the pH or thorium concentration increases, these mononuclear species undergo polymerization to form various polynuclear complexes, including Th₂(OH)₂⁶⁺ and Th₄(OH)₈⁸⁺.[4][5] This polymerization is a critical feature of thorium chemistry. At pH values above 4, the hydrolysis becomes extensive, leading to the precipitation of amorphous thorium hydroxide, Th(OH)₄(am), which can age into less soluble crystalline forms like thorianite (ThO₂).[3][6]

Understanding this complex speciation is crucial for predicting thorium's solubility, mobility in the environment, and its interaction with biological systems. Discrepancies in published data highlight the complexity of studying this system, often due to the slow kinetics and the formation of these polynuclear species.

Quantitative Data on Thorium Hydrolysis

The formation of thorium hydroxy complexes is described by equilibrium constants (βm,n). The following tables summarize critically evaluated thermodynamic data for the hydrolysis of thorium(IV) and the solubility of its hydroxide.

Table 1: Hydrolysis Constants of Thorium(IV)

This table presents the formation constants for key mononuclear and polynuclear thorium hydroxy complexes. The constants are expressed as log βm,n for the reaction mTh⁴⁺ + nH₂O ⇌ Thₘ(OH)ₙ⁽⁴ᵐ⁻ⁿ⁾⁺ + nH⁺.

| Species Formula | (m,n) | log βm,n | Temperature (°C) | Ionic Medium | Reference |

| Th(OH)³⁺ | (1,1) | -3.2 | 25 | 1.0 M NaClO₄ | [4] |

| Th(OH)₂²⁺ | (1,2) | -7.0 | 25 | 1.0 M NaClO₄ | [4] |

| Th(OH)₃⁺ | (1,3) | -12.0 | 25 | 1.0 M NaClO₄ | [4] |

| Th(OH)₄(aq) | (1,4) | -18.3 | 25 | 1.0 M NaClO₄ | [4] |

| Th₂(OH)₂⁶⁺ | (2,2) | -4.6 | 25 | 1.0 M NaClO₄ | [4] |

| Th₄(OH)₈⁸⁺ | (4,8) | -15.8 | 25 | 1.0 M NaClO₄ | [4] |

| Th₆(OH)₁₅⁹⁺ | (6,15) | -34.8 | 25 | 1.0 M NaClO₄ | [4] |

Note: The reliability of thermodynamic data is crucial for accurate speciation modeling. Significant discrepancies can exist between different studies.

Table 2: Solubility Product of Thorium(IV) Hydroxide

The solubility of thorium is limited by the formation of its hydroxide precipitate, Th(OH)₄(s), which can be represented as amorphous Th(OH)₄(am) or crystalline ThO₂·xH₂O. The solubility product (Kₛₚ) is a key parameter for predicting its environmental concentration.

| Solid Phase | Reaction | log Kₛₚ | Temperature (°C) | Ionic Medium | Reference |

| Th(OH)₄(am) | Th(OH)₄(s) ⇌ Th⁴⁺ + 4OH⁻ | -44.4 to -50.5 | ~22-25 | Variable | [7][8][9] |

| ThO₂(cr, hyd) | ThO₂(s) + 2H₂O ⇌ Th⁴⁺ + 4OH⁻ | -54.9 | 25 | 0.5 M NaClO₄ | [6] |

Note: The value of Kₛₚ is highly dependent on the crystallinity and hydration state of the solid phase, with aged, more crystalline phases being significantly less soluble.[6]

Experimental Protocols

The determination of thorium hydrolysis constants and speciation relies on a variety of sophisticated experimental techniques. Each method has distinct advantages and limitations.

Potentiometry

Potentiometric titration is a classical and powerful method for quantifying hydrolysis reactions by measuring the change in free hydrogen ion concentration ([H⁺]).

-

Principle: A solution of a thorium salt (e.g., Th(NO₃)₄ or Th(ClO₄)₄) in a non-complexing acidic medium (e.g., HClO₄) of constant ionic strength is titrated with a standardized, carbonate-free strong base (e.g., NaOH).

-

Methodology:

-

Solution Preparation: All solutions are prepared in a background electrolyte (e.g., 1.0 M NaClO₄) to maintain constant ionic activity coefficients.[10] High-purity thorium salts are used, and the stock solution's acidity is precisely known.

-

Cell Calibration: A glass electrode is calibrated by titrating a known concentration of strong acid with a strong base in the same ionic medium to determine the standard potential (E₀) and the Nernstian slope.

-

Titration: The thorium solution is titrated with the standard base. The potential (E) is measured after each addition, allowing for the calculation of the free [H⁺].

-

Data Analysis: The titration data (volume of titrant vs. [H⁺]) are analyzed using computer programs like SUPERQUAD.[10] These programs perform a non-linear least-squares fit to the data to identify the best chemical model (i.e., the set of (m,n) species) and refine their corresponding stability constants (βm,n).[4]

-

Spectrophotometry

UV-Visible spectrophotometry can be used to study the formation of complexes if the different species exhibit distinct absorption spectra.

-

Principle: Changes in the absorbance spectrum of a thorium solution are monitored as a function of pH. These spectral changes are correlated with the formation of different hydroxy species.

-

Methodology:

-

Sample Preparation: A series of thorium solutions are prepared at a constant total thorium concentration and ionic strength but with varying pH values.

-

Spectral Acquisition: The UV-Vis absorption spectrum of each solution is recorded against a suitable blank.

-

Data Analysis: The data, consisting of absorbance at multiple wavelengths for each pH, are analyzed using chemometric methods or specialized software to deconvolve the individual spectra of the Th⁴⁺ ion and the various Thₘ(OH)ₙ species and to calculate their formation constants.

-

Solubility Studies

Solubility experiments are essential for determining the solubility product (Kₛₚ) of the solid hydroxide phase.

-

Principle: The equilibrium concentration of thorium in solution is measured in the presence of a well-defined solid phase (e.g., Th(OH)₄(am)) as a function of pH.

-

Methodology:

-

Solid Phase Preparation: Amorphous this compound is typically precipitated by adding a base to a thorium salt solution. The solid is then washed and characterized.

-

Equilibration: Suspensions of the solid phase are prepared in solutions of varying pH and constant ionic strength. The samples are agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached, which can take weeks or months.[6][11]

-

Phase Separation: The solid and aqueous phases are separated, typically by centrifugation followed by ultrafiltration (e.g., using 3 kDa filters) to remove any colloidal particles.[6]

-

Analysis: The total thorium concentration in the filtrate is measured using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The pH of the solution is also precisely measured.

-

Kₛₚ Calculation: The Kₛₚ is calculated from the measured thorium concentration and pH, taking into account the hydrolysis constants (βm,n) to determine the concentration of the free Th⁴⁺ ion.[6]

-

Advanced Speciation Techniques

Modern techniques provide direct structural and speciation information.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can directly detect and identify ionic species in solution, providing evidence for the existence of specific mononuclear and polynuclear complexes.[3]

-

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides information on the local coordination environment of the thorium atom, including Th-O bond distances and coordination numbers, which can help elucidate the structure of the dissolved hydroxy complexes.[12]

Visualizations of Thorium Hydrolysis

Thorium(IV) Hydrolysis Pathway

The following diagram illustrates the generalized pathway for the hydrolysis and polymerization of the aqueous Th⁴⁺ ion as the pH of the solution increases.

Caption: Generalized pathway of thorium hydrolysis and polymerization.

Experimental Workflow for Potentiometric Titration

This flowchart outlines the key steps involved in determining thorium hydrolysis constants using potentiometric titration.

Caption: Workflow for determining hydrolysis constants via potentiometry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. knowledge1.thermofisher.com [knowledge1.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solubilities and solubility products of this compound... [degruyterbrill.com]

- 7. PHOTOCOLORIMETRIC DETERMINATION OF this compound SOLUBILITY PRODUCT (Journal Article) | OSTI.GOV [osti.gov]

- 8. ChemTeam: Ksp [chemteam.info]

- 9. This compound CAS#: 12688-06-1 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Data for Thorium Hydroxide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of thorium hydroxide, Th(OH)₄. The information presented herein is curated for professionals in research, science, and drug development who require precise and reliable data for their work. This document includes tabulated thermodynamic values, detailed experimental protocols for their determination, and a visualization of the experimental workflow.

Core Thermodynamic Data

The formation of this compound is a critical aspect of thorium chemistry, particularly in aqueous environments. The thermodynamic stability of Th(OH)₄ governs its solubility and, consequently, the mobility of thorium in various systems. The key thermodynamic parameters for the formation of solid this compound (Th(OH)₄(s)) from its constituent elements in their standard states are summarized below.

The formation reaction from elements is: Th(s) + 2O₂(g) + 2H₂(g) → Th(OH)₄(s)

The dissolution reaction in water is: Th(OH)₄(s) ⇌ Th⁴⁺(aq) + 4OH⁻(aq)

A comprehensive review of thermodynamic properties for thorium and its compounds has been conducted by the OECD Nuclear Energy Agency (NEA) as part of their Thermochemical Database Project.[1][2][3][4][5] The values presented in the following table are based on this critical review, ensuring internal consistency and reliability.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Gibbs Free Energy of Formation | ΔGf° | -1435.9 ± 5.0 | kJ·mol⁻¹ |

| Standard Enthalpy of Formation | ΔHf° | -1586.5 ± 4.7 | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | 151.7 ± 5.0 | J·mol⁻¹·K⁻¹ |

| Solubility Product | Ksp | 1 x 10⁻⁴⁷ to 2 x 10⁻⁴⁵ | - |

| Logarithm of the Solubility Product | log Ksp | -47 to -44.7 | - |

Note: The solubility product (Ksp) of this compound can vary depending on the crystallinity and age of the precipitate. Amorphous, freshly precipitated this compound is generally more soluble than the aged, crystalline form.

Experimental Protocols for Thermodynamic Data Determination

The determination of thermodynamic data for this compound formation involves a combination of experimental techniques. The following sections detail the methodologies for key experiments.

Potentiometric Titration for Solubility and Complexation Studies

Potentiometric titration is a versatile method for determining the solubility product of metal hydroxides and studying the formation of hydrolysis species.

Objective: To determine the concentration of free thorium ions in equilibrium with solid this compound at various pH values.

Materials and Equipment:

-

Thorium nitrate (Th(NO₃)₄) stock solution of known concentration

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free)

-

Potassium nitrate (KNO₃) or sodium perchlorate (NaClO₄) for ionic strength adjustment

-

pH electrode and a high-impedance voltmeter (potentiometer)

-

Temperature-controlled reaction vessel

-

Magnetic stirrer

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Thorium Solution: A known volume of the thorium nitrate stock solution is placed in the reaction vessel. An appropriate amount of KNO₃ or NaClO₄ is added to maintain a constant ionic strength. The solution is diluted with deionized, boiled water to a specific volume.

-

Inert Atmosphere: The solution is purged with an inert gas (argon or nitrogen) to exclude atmospheric carbon dioxide, which can form carbonate complexes with thorium and interfere with the measurements.

-

Titration: The standardized NaOH solution is added incrementally to the thorium solution using a calibrated burette.

-

Equilibration and Measurement: After each addition of NaOH, the solution is stirred until a stable pH reading is obtained. The pH is recorded as a function of the volume of NaOH added.

-

Precipitation Point: The formation of a precipitate (this compound) will be observed as a sharp change in the pH of the solution.

-

Data Analysis: The titration data is used to calculate the concentration of various thorium hydrolysis products and the solubility product of Th(OH)₄. This often involves the use of specialized software to solve the complex equilibria. Two methods that can be used are a complexometric thorium assay using EDTA as a titrant with a copper-sensitive electrode as an indicator or titration with NaF using a fluoride-sensitive electrode as the indicator.[6]

Colorimetric (Spectrophotometric) Determination of Thorium Concentration

Colorimetric methods are employed to determine low concentrations of thorium in solution, which is essential for solubility studies. The "Thorin" method is a widely used and sensitive technique.[7]

Objective: To determine the concentration of thorium in aqueous samples.

Materials and Equipment:

-

Thorin (2-(2-Hydroxy-3,6-disulfo-1-naphthylazo)benzenearsonic acid) indicator solution

-

Standard thorium solutions for calibration

-

Hydrochloric acid (HCl) or perchloric acid (HClO₄) for pH adjustment

-

Ascorbic acid or hydroxylamine hydrochloride as a reducing agent (to prevent interference from iron)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: The aqueous sample containing thorium is transferred to a volumetric flask. If interfering ions such as iron are present, a reducing agent like ascorbic acid is added.[7] The solution is then acidified with HCl or HClO₄ to the optimal pH for color development (typically pH 0.7-1.0).[8]

-

Color Development: A precise volume of the Thorin indicator solution is added to the flask. The solution is then diluted to the mark with deionized water and mixed thoroughly.

-

Spectrophotometric Measurement: After a specific time for color development, the absorbance of the solution is measured at the wavelength of maximum absorbance for the thorium-Thorin complex (around 545 nm).[7]

-

Calibration: A calibration curve is prepared by measuring the absorbance of a series of standard thorium solutions of known concentrations treated in the same manner as the sample.

-

Concentration Determination: The concentration of thorium in the sample is determined by comparing its absorbance to the calibration curve.

Visualizations

Experimental Workflow for Thermodynamic Data Determination of this compound

Caption: Workflow for determining thermodynamic data of this compound.

Signaling Pathway of this compound Precipitation and Dissolution

Caption: Equilibrium between aqueous thorium ions and solid this compound.

References

- 1. oecd.org [oecd.org]

- 2. Nuclear Energy Agency (NEA) - Chemical Thermodynamics of Thorium [oecd-nea.org]

- 3. NEA - Publication [oecd-nea.org]

- 4. catalogo.upc.edu.pe [catalogo.upc.edu.pe]

- 5. Chemical Thermodynamics : Chemical Thermodynamics of Thorium [drake.ecampus.com]

- 6. Experiments for quick and accurate thorium assay by means of potentiometric end point determination [inis.iaea.org]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. journalijar.com [journalijar.com]

Preparation of Thorium Hydroxide from Thorium Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of thorium hydroxide, Th(OH)₄, from thorium nitrate, Th(NO₃)₄. The synthesis of this compound is a critical step in various applications, including the development of advanced materials and potential radiopharmaceuticals. This document outlines the fundamental chemistry, detailed experimental protocols, quantitative data, and characterization of the resulting product.

Introduction

This compound is a key intermediate in the processing of thorium, often precipitated from aqueous solutions of thorium nitrate. The precipitation is primarily governed by the hydrolysis of the thorium(IV) ion (Th⁴⁺), which is highly dependent on the pH of the solution. Understanding and controlling the precipitation parameters are crucial for obtaining this compound with desired purity and physical properties.

The overall chemical reaction for the precipitation of this compound from thorium nitrate using a base such as ammonium hydroxide (NH₄OH) can be represented as:

Th(NO₃)₄(aq) + 4NH₄OH(aq) → Th(OH)₄(s) + 4NH₄NO₃(aq)

Physicochemical Principles

The precipitation of this compound is initiated when the pH of a thorium nitrate solution is increased. The Th⁴⁺ ion undergoes hydrolysis, forming various hydroxo complexes before precipitating as this compound. The precipitation of this compound typically begins at a pH of approximately 3.5 to 4.0.[1] The process is influenced by several factors including temperature, concentration of reactants, and the rate of addition of the precipitating agent.

Signaling Pathway of this compound Precipitation

The following diagram illustrates the key steps and influencing factors in the precipitation of this compound from a thorium nitrate solution.

Caption: Signaling pathway for this compound precipitation.

Quantitative Data

The solubility of this compound is highly dependent on the pH of the solution. The following table summarizes the solubility of this compound at various pH values.

| pH | Thorium Concentration (mg/L) |

| 3.75 | 4.32 |

| 4.30 | 0.590 |

| 4.70 | 0.347 |

| 5.40 | 0.0685 |

| 6.05 | 0.0435 |

| 7.10 | 0.0327 |

| Data compiled from Higashi, 1959.[2] |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale preparation of this compound from thorium nitrate.

Materials and Equipment

-

Thorium nitrate pentahydrate (Th(NO₃)₄·5H₂O)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 25% w/w) or Sodium hydroxide (NaOH) solution

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven or desiccator

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure

-

Preparation of Thorium Nitrate Solution:

-

Dissolve a known amount of thorium nitrate pentahydrate in deionized water to achieve the desired concentration (e.g., 0.1 M).

-

Stir the solution using a magnetic stirrer until all the solid has dissolved.

-

-

Precipitation:

-

While continuously stirring the thorium nitrate solution, slowly add ammonium hydroxide solution dropwise.

-

Monitor the pH of the solution using a calibrated pH meter.

-

Continue adding the base until a stable pH above 8 is reached to ensure complete precipitation. A gelatinous white precipitate of this compound will form.

-

-

Aging of the Precipitate (Optional):

-

The precipitate can be aged in the mother liquor for a period (e.g., 24 hours) at a controlled temperature. Aging can influence the particle size and crystallinity of the product.

-

-

Filtration and Washing:

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and appropriate filter paper.

-

Wash the precipitate cake several times with deionized water to remove any soluble impurities, such as ammonium nitrate.

-

-

Drying:

-

Carefully transfer the washed precipitate to a watch glass or drying dish.

-

Dry the this compound in a drying oven at a low temperature (e.g., 80-100 °C) to a constant weight. Alternatively, the precipitate can be dried in a desiccator.

-

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to determine its purity, composition, and morphology.

-

X-ray Diffraction (XRD): To confirm the amorphous or crystalline nature of the prepared this compound.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition of this compound to thorium oxide (ThO₂) and to determine the water content.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the this compound powder.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the hydroxide groups.

Safety Precautions

Thorium and its compounds are radioactive. All handling of thorium nitrate and the resulting this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Follow all institutional guidelines and regulations for handling radioactive materials.

Conclusion

The preparation of this compound from thorium nitrate is a straightforward precipitation process that can be readily implemented in a laboratory setting. Careful control of experimental parameters, particularly pH, is essential for achieving a high-purity product with reproducible properties. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with thorium compounds.

References

physical and chemical properties of Th(OH)4

An In-depth Technical Guide to the Physical and Chemical Properties of Thorium(IV) Hydroxide

Thorium(IV) hydroxide, with the chemical formula Th(OH)₄, is a key inorganic compound of thorium. Primarily encountered as an amorphous precipitate, its properties are of significant interest in the fields of nuclear chemistry, materials science, and environmental science due to its role as an intermediate in thorium dioxide production and its relevance to nuclear waste management. This guide provides a comprehensive overview of the physical and chemical properties of Th(OH)₄, detailing experimental protocols for its synthesis and characterization, and presenting quantitative data in a structured format.

Physical Properties

Thorium(IV) hydroxide is typically a white, amorphous solid.[1] Its molar mass is 300.07 g/mol .[1] Due to its generally amorphous nature, detailed crystallographic data from single-crystal X-ray diffraction is scarce. However, computational studies and infrared spectroscopy suggest a tetrahedral geometry for the Th(OH)₄ molecule.[2][3] The amorphous solid is often represented as ThO₂·xH₂O, a hydrated oxide, rather than a true crystalline tetrahydroxide.[2]

Table 1: General Physical Properties of Th(OH)₄

| Property | Value | Reference |

| Chemical Formula | Th(OH)₄ | [1] |

| Molar Mass | 300.07 g/mol | [1] |

| Appearance | White, amorphous solid | [1] |

| Molecular Geometry | Tetrahedral (computationally predicted) | [2][3] |

| CAS Number | 13825-36-0 | [1] |

Chemical Properties

The chemical behavior of thorium(IV) hydroxide is largely dictated by its low solubility in water and its amphoteric nature, although its acidic properties are very weak.

Solubility and Hydrolysis

The aqueous chemistry of thorium(IV) is dominated by the strong hydrolysis of the Th⁴⁺ ion, which begins at a pH of approximately 2-3 with the formation of species like Th(OH)³⁺ and Th(OH)₂²⁺.[4] Precipitation of the hydroxide starts around pH 3.5 to 4.0.[4] The hydrolysis process is complex and can involve the formation of various polynuclear species, such as [Th₂(OH)₂]⁶⁺ and [Th₄(OH)₈]⁸⁺, before the eventual precipitation of Th(OH)₄.[5][6]

The solubility of Th(OH)₄ is very low, and its solubility product (Ksp) has been the subject of numerous studies, with reported values showing some variation. This variability can be attributed to factors such as the crystallinity and age of the precipitate, as well as the specific experimental conditions.[7][8] Freshly precipitated, amorphous Th(OH)₄ is more soluble than aged or more crystalline forms.[3]

Table 2: Solubility Product (Ksp) of Amorphous Th(OH)₄

| log Ksp (at I=0) | Experimental Conditions | Reference |

| -45.7 | Tyndallometry and pH-metry at 20°C | [1] |

| -47.8 ± 0.3 | Laser-Induced Breakdown Detection (LIBD) in 0.5 M NaCl at 25°C | [8] |

| -50.52 | Calculated value in 0.5 M NaClO₄ | [7] |

Thermal Decomposition

Upon heating, thorium(IV) hydroxide undergoes dehydration and decomposition to form thorium dioxide (ThO₂). The decomposition process is reported to occur at temperatures above 470 °C.[1]

Table 3: Thermal Decomposition Data for Th(OH)₄

| Decomposition Product | Temperature Range (°C) | Reference |

| ThO₂ | > 470 | [1] |

Reactions

-

Reaction with Acids: Freshly prepared thorium(IV) hydroxide is soluble in acids.[1] However, its solubility decreases as the precipitate ages.[1]

-

Reaction with Carbon Dioxide: Thorium(IV) hydroxide reacts with carbon dioxide. In ambient conditions, it forms a hydrated oxide carbonate, ThOCO₃·xH₂O.[1] Under higher pressure, it can form thorium carbonate hemihydrate, Th(CO₃)₂·½H₂O.[1]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reproducible results in the study of Th(OH)₄. The following sections outline key experimental methodologies.

Synthesis of Amorphous Thorium(IV) Hydroxide

This protocol describes the precipitation of amorphous Th(OH)₄ from a soluble thorium salt.

Methodology:

-

Preparation of Thorium Solution: Prepare a stock solution of thorium nitrate (Th(NO₃)₄·5H₂O) in deionized water.

-

Titration: Under an inert atmosphere (e.g., argon) to prevent carbonate formation, slowly titrate the thorium nitrate solution with a carbonate-free solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with constant stirring.[1][7]

-

Precipitation: Continue the titration until the pH of the solution reaches approximately 10. A white, gelatinous precipitate of Th(OH)₄ will form.[7]

-

Washing: The precipitate is then washed thoroughly with deionized water to remove any soluble impurities.[7]

-

Drying: The washed precipitate is dried at room temperature in a vacuum desiccator for an extended period (e.g., one week) to obtain a solid powder.[7]

References

- 1. PRECIPITATION AND HYDROLYSIS OF THORIUM(IV) IN AQUEOUS SOLUTION: THORIUM NITRATE-POTASSIUM HYDROXIDE. I. DETERMINATION OF SOLUBILITY CONSTANTS OF Th(OH)$sub 4$ | Semantic Scholar [semanticscholar.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. knowledge1.thermofisher.com [knowledge1.thermofisher.com]

- 5. Hydrolysis of thorium(iv) at variable temperatures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Solubility of amorphous Th(IV) hydroxide - application of LIBD to determine the solubility product and EXAFS for aqueous speciation [inis.iaea.org]

In-Depth Technical Guide to the Thermal Decomposition of Thorium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of thorium hydroxide (Th(OH)₄). It covers the synthesis of this compound, the mechanism of its thermal decomposition, and the analytical techniques employed for its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with thorium compounds.

Introduction

This compound, Th(OH)₄, is a key intermediate in the processing of thorium, particularly in the preparation of thorium dioxide (ThO₂), a material of significant interest in nuclear fuel cycles and catalysis. The thermal decomposition of this compound is a critical step in producing thoria with desired properties. Understanding the temperature and mechanism of this decomposition is essential for controlling the morphology, particle size, and purity of the resulting oxide.

Synthesis of this compound

The most common method for synthesizing this compound is through the precipitation of a soluble thorium salt with a base.

General Reaction

This compound is typically precipitated from an aqueous solution of a thorium(IV) salt, such as thorium nitrate (Th(NO₃)₄), by the addition of a hydroxide base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). The general reaction is as follows:

Th⁴⁺(aq) + 4OH⁻(aq) → Th(OH)₄(s)

Experimental Protocol: Precipitation of this compound

A representative experimental protocol for the laboratory-scale synthesis of this compound is provided below.

Materials:

-

Thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)

-

Deionized water

-

Beakers, magnetic stirrer, and stir bar

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven or desiccator

Procedure:

-

Preparation of Thorium Nitrate Solution: Dissolve a known quantity of thorium nitrate tetrahydrate in deionized water to create a solution of the desired concentration (e.g., 0.1 M).

-

Precipitation: While vigorously stirring the thorium nitrate solution, slowly add the hydroxide solution dropwise. Monitor the pH of the solution continuously. A gelatinous white precipitate of this compound will form. Continue adding the base until the pH reaches a value that ensures complete precipitation, typically in the range of 10-12.

-

Aging of the Precipitate: Allow the precipitate to age in the mother liquor for a period (e.g., 1-2 hours) with continued stirring. This can help improve the filterability and homogeneity of the precipitate.

-

Filtration and Washing: Separate the this compound precipitate from the solution by filtration. Wash the precipitate several times with deionized water to remove any residual ions from the precursor salts.

-

Drying: Dry the washed precipitate in a drying oven at a low temperature (e.g., 80-100 °C) to remove excess water without initiating decomposition. Alternatively, the precipitate can be dried in a desiccator over a suitable desiccant. The resulting product is a fine, white powder of this compound.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a dehydration process that yields thorium dioxide and water vapor.

Decomposition Reaction

The overall chemical equation for the thermal decomposition of this compound is:

Th(OH)₄(s) → ThO₂(s) + 2H₂O(g)

Decomposition Temperature

The decomposition of this compound to thorium dioxide is reported to occur at temperatures above 470 °C. It is important to note that the exact decomposition temperature can be influenced by several factors, including the crystallinity of the hydroxide, heating rate, and the surrounding atmosphere.

Thermal Analysis Techniques

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques for studying the thermal decomposition of materials like this compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. For this compound, TGA can be used to determine the temperature range of dehydration and to confirm the stoichiometry of the decomposition by measuring the total mass loss.

-

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique can identify exothermic or endothermic processes, such as phase transitions or decomposition reactions. The dehydration of this compound is an endothermic process.

Experimental Protocol: Thermal Analysis of this compound

The following is a general protocol for the thermal analysis of this compound using TGA/DTA.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DTA.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder (typically 5-10 mg) into the sample crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the sample crucible and a reference crucible (usually empty) into the thermal analyzer.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature above the expected decomposition range (e.g., 1000 °C).

-

Heating Rate: A controlled, linear heating rate is typically used (e.g., 10 °C/min).

-

Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen or argon) or in a reactive atmosphere (e.g., air or oxygen) to study the effect of the gas environment on the decomposition process. A constant flow rate of the purge gas is maintained throughout the experiment.

-

-

Data Analysis: The output from the thermal analyzer will be a TGA curve (mass vs. temperature) and a DTA curve (ΔT vs. temperature). These curves are analyzed to determine the onset and peak temperatures of decomposition, the percentage mass loss, and the nature of the thermal events (endothermic or exothermic).

Quantitative Data

Detailed quantitative data from dedicated TGA/DTA studies on pure this compound are not extensively available in the public domain literature. However, based on general knowledge and related studies, the following table summarizes the expected thermal decomposition behavior.

| Parameter | Value/Range | Method of Determination | Notes |

| Decomposition Onset | > 470 °C | TGA | The temperature at which significant mass loss begins. This can be influenced by factors such as particle size and heating rate. |

| Decomposition Product | Thorium Dioxide (ThO₂) | XRD, TGA | The final solid product after complete decomposition. |

| Theoretical Mass Loss | ~12% | Stoichiometry | Calculated based on the molar masses of Th(OH)₄ and ThO₂. The actual mass loss may vary slightly due to adsorbed water or impurities. |

| Thermal Event | Endothermic | DTA | The decomposition of a hydroxide to an oxide and water is typically an endothermic process, which would be observed as a negative peak in the DTA curve. |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and thermal analysis of this compound.

Caption: Experimental workflow for this compound synthesis and analysis.

Decomposition Pathway

The diagram below illustrates the thermal decomposition pathway of this compound to thorium dioxide.

Caption: Thermal decomposition pathway of this compound.

Conclusion

The thermal decomposition of this compound is a straightforward yet crucial process for the production of high-purity thorium dioxide. While the general decomposition temperature is known, further research employing detailed thermal analysis under varied experimental conditions would provide a more nuanced understanding of the kinetics and mechanism of this transformation. Such studies would be invaluable for optimizing the synthesis of thoria-based materials for advanced applications.

An In-depth Technical Guide to the Stability Constants of Thorium Hydrolysis Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability constants of thorium hydrolysis species, crucial for understanding the behavior of thorium in aqueous environments. Thorium's propensity to hydrolyze and form various monomeric and polymeric species significantly influences its solubility, transport, and biological interactions. This document summarizes key quantitative data, details common experimental methodologies for their determination, and visualizes the relationships and processes involved.

Introduction to Thorium Hydrolysis

Thorium exists predominantly in the +4 oxidation state in aqueous solutions. The high positive charge of the Th⁴⁺ ion leads to strong interactions with water molecules, resulting in hydrolysis reactions even at very low pH values. These reactions produce a series of mononuclear and polynuclear hydroxo complexes. The general hydrolysis reaction can be represented as:

mTh⁴⁺ + nH₂O ⇌ Thₘ(OH)ₙ⁽⁴ᵐ⁻ⁿ⁾⁺ + nH⁺

The equilibrium of these reactions is described by stability constants (β), which are essential for predicting thorium speciation under different chemical conditions. Accurate knowledge of these constants is vital in fields such as nuclear waste management, environmental remediation, and the development of thorium-based pharmaceuticals.

Stability Constants of Thorium Hydrolysis Species

The stability constants for the formation of thorium hydrolysis species have been determined by various research groups under different experimental conditions. The following tables summarize some of the key reported values for monomeric and polymeric species. It is important to note that discrepancies exist in the literature, reflecting the complexity of the thorium hydrolysis system and the challenges associated with the experimental measurements.[1]

Table 1: Stability Constants (log β) for Monomeric Thorium Hydrolysis Species

| Reaction | Baes and Mesmer (I=0, 25°C) | Grenthe and Lagerman (I=0, 25°C) | Ekberg et al. (I=0, 25°C) | Moon (I=0, 25°C) | Robouch (I=0, 25°C) |

| Th⁴⁺ + H₂O ⇌ Th(OH)³⁺ + H⁺ | -3.22 | -3.15 | -2.75 | -0.95 | 0.05 |

| Th⁴⁺ + 2H₂O ⇌ Th(OH)₂²⁺ + 2H⁺ | -7.1 | -6.8 | -6.2 | -3.3 | - |

| Th⁴⁺ + 3H₂O ⇌ Th(OH)₃⁺ + 3H⁺ | -12.3 | - | - | - | - |

| Th⁴⁺ + 4H₂O ⇌ Th(OH)₄(aq) + 4H⁺ | -19.2 | - | - | - | - |

| Data sourced from Moulin et al. (2001), with all data normalized to zero ionic strength using the extended Davies equation.[1] |

Table 2: Stability Constants (-log β) for Polymeric Thorium Hydrolysis Species

| Species | Brown, Ellis, and Sylva (0.1 M KNO₃, 25°C) | Ekberg et al. (1.0 M NaClO₄, 25°C) |

| Th₂(OH)₂⁶⁺ | - | 4.49 |

| Th₄(OH)₈⁸⁺ | - | 19.22 |

| Th₄(OH)₁₂⁴⁺ | 30.55 | - |

| Th₆(OH)₁₅⁹⁺ | 34.41 | - |

| Data for Brown, Ellis, and Sylva (1983) from a potentiometric study.[2] Data for Ekberg et al. from potentiometric measurements analyzed with MINIQUAD.[3] |

Experimental Protocols for Determining Stability Constants

Several analytical techniques are employed to determine the stability constants of thorium hydrolysis species. The most common methods include potentiometry, solvent extraction, and electrospray ionization mass spectrometry.

Potentiometric Titration

Potentiometry is a widely used method for studying hydrolysis equilibria. It involves monitoring the change in hydrogen ion concentration (pH) of a thorium solution upon the addition of a standard base.

Detailed Methodology:

-

Solution Preparation:

-